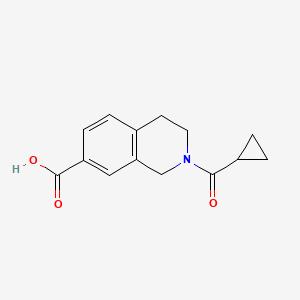![molecular formula C16H16N2 B7627886 2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
2-[4-(1H-indol-5-yl)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1H-indol-5-yl)phenyl]ethanamine, also known as 5-IAI, is a research chemical that belongs to the family of phenethylamines. It was first synthesized in the 1990s and has since gained popularity among researchers due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-[4-(1H-indol-5-yl)phenyl]ethanamine is not fully understood, but it is believed to act as a serotonin releasing agent. This means that it increases the release of serotonin in the brain, which can lead to feelings of euphoria and increased sociability. Additionally, this compound has been shown to inhibit the reuptake of serotonin, which can prolong the effects of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other serotonin releasing agents. It has been shown to increase heart rate, blood pressure, body temperature, and pupil dilation. Additionally, it can cause feelings of euphoria, increased sociability, and heightened sensory perception. However, it can also lead to negative side effects such as anxiety, paranoia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(1H-indol-5-yl)phenyl]ethanamine in lab experiments is its unique properties as a serotonin releasing agent. This allows researchers to study the effects of serotonin on the brain in a controlled environment. However, one limitation of using this compound is its potential for causing harm to the brain. It has been shown to induce neurotoxicity in animal studies, which may limit its use in human studies.
Orientations Futures
There are several future directions for research on 2-[4-(1H-indol-5-yl)phenyl]ethanamine. One area of interest is its potential for treating depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for causing harm to the brain. Finally, more studies are needed to explore the effects of this compound on different serotonin receptors in the brain.
Méthodes De Synthèse
The synthesis of 2-[4-(1H-indol-5-yl)phenyl]ethanamine involves the reaction of indole-5-carboxaldehyde with 4-bromo-phenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form this compound. This synthesis method has been widely used by researchers to obtain this compound for their experiments.
Applications De Recherche Scientifique
2-[4-(1H-indol-5-yl)phenyl]ethanamine has been used in various scientific research studies, including studies on serotonin receptors, neurotoxicity, and drug abuse. It has been found to bind to serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to induce neurotoxicity in animal studies, which has led to further research on its potential for causing harm to the brain. Furthermore, this compound has been used as a model compound for studying the effects of drug abuse on the brain.
Propriétés
IUPAC Name |
2-[4-(1H-indol-5-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-9-7-12-1-3-13(4-2-12)14-5-6-16-15(11-14)8-10-18-16/h1-6,8,10-11,18H,7,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVJKJFHFWKRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)


![3-[[2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]propanoic acid](/img/structure/B7627841.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)


![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)
![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)


